

Application Note: Quantitative Analysis of Reproterol in Biological Matrices via LC-MS/MS

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Compound of Interest

Compound Name: *Reproterol-d3 (Major)*

Cat. No.: *B1163976*

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Abstract

This application note details a robust, high-sensitivity protocol for the quantitative analysis of Reproterol in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Reproterol-d3 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability. This protocol is designed for researchers in clinical pharmacokinetics, forensic toxicology, and anti-doping laboratories, ensuring compliance with bioanalytical method validation guidelines (FDA/EMA/WADA).

Introduction

Reproterol is a short-acting

-adrenoceptor agonist used in the treatment of asthma and bronchospasm.^[1] Structurally, it combines a theophylline moiety with a resorcinol derivative. Accurate quantification is critical for two primary fields:

- Therapeutic Drug Monitoring (TDM): Assessing pharmacokinetic profiles and patient compliance.
- Doping Control: Reproterol is prohibited in sports (WADA Class S3). Differentiating therapeutic use from abuse requires high-sensitivity detection.

The Role of Repraterol-d3

In electrospray ionization (ESI), matrix components often suppress or enhance analyte ionization. Using a structural analog (e.g., Theophylline) is insufficient for rigorous quantitation because it does not co-elute perfectly with Repraterol. Repraterol-d3 (Deuterated) serves as the ideal internal standard because:

- **Co-elution:** It shares the exact retention time, experiencing the exact same matrix suppression at the moment of ionization.
- **Mass Shift:** It provides a distinct mass spectral signature (+3 Da) for interference-free detection.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample collection to data analysis.



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Caption: Figure 1. End-to-end analytical workflow for Repraterol quantitation using Isotope Dilution Mass Spectrometry (IDMS).

Materials and Reagents

Component	Specification	Purpose
Analyte	Reproterol HCl (Certified Reference Material)	Calibration Standards
Internal Standard	Reproterol-d3 (Isotopic Purity >99%)	Normalization
LC Solvent A	2mM Ammonium Formate + 0.1% Formic Acid in Water	Mobile Phase (Aqueous)
LC Solvent B	0.1% Formic Acid in Acetonitrile (LC-MS Grade)	Mobile Phase (Organic)
SPE Cartridge	Mixed-Mode Cation Exchange (e.g., Oasis MCX, 30mg)	Sample Cleanup
Reconstitution Sol.	95:5 Water:Acetonitrile (v/v)	Injection Solvent

Detailed Protocol

Standard Preparation[3][4]

- Stock Solutions: Prepare 1 mg/mL stocks of Reproterol and Reproterol-d3 in Methanol. Store at -20°C.
- Working IS Solution: Dilute Reproterol-d3 to 50 ng/mL in water.
- Calibration Curve: Prepare serial dilutions of Reproterol in blank matrix (plasma or urine) ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (Solid Phase Extraction)

Rationale: Reproterol contains basic amine groups. Mixed-mode Cation Exchange (MCX) provides superior cleanliness compared to protein precipitation by washing away neutral and acidic interferences.

- Aliquot: Transfer 200 µL of sample (Plasma/Urine) to a tube.
- IS Addition: Add 20 µL of Working IS Solution (Reproterol-d3). Vortex 30s.

- Acidification: Add 200 μ L of 4% Phosphoric Acid () to ionize the basic amine.
- SPE Loading (MCX Cartridge):
 - Condition: 1 mL Methanol
1 mL Water.
 - Load: Apply pre-treated sample.[2]
 - Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral matrix).
 - Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).
 - Elute: 2 x 250 μ L of 5% Ammonium Hydroxide in Methanol. (High pH releases the basic drug).
- Evaporation: Dry eluate under Nitrogen at 40°C.
- Reconstitution: Dissolve residue in 100 μ L of Mobile Phase A/B (95:5).

LC-MS/MS Conditions

Chromatography (UHPLC):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 μ m).
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.
- Gradient:
 - 0.0 min: 5% B
 - 0.5 min: 5% B
 - 3.5 min: 95% B

- 4.5 min: 95% B
- 4.6 min: 5% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole):

- Source: Electrospray Ionization (ESI), Positive Mode.
- Spray Voltage: 3500 V.
- Gas Temp: 350°C.

MRM Transitions Table:

Compound	Precursor Ion ()	Product Ion ()	Role	Collision Energy (eV)
Reproterol	390.2	148.1	Quantifier	25
Reproterol	390.2	260.1	Qualifier	20
Reproterol-d3	393.2	151.1	IS Quantifier	25

Note on Transitions: The 148.1 ion corresponds to the theophylline fragment. In Reproterol-d3, if the deuterium labeling is on the theophylline methyl groups (common synthesis), this fragment shifts to 151.1.

Method Validation & Logic

Linearity and Sensitivity

The method should demonstrate linearity (

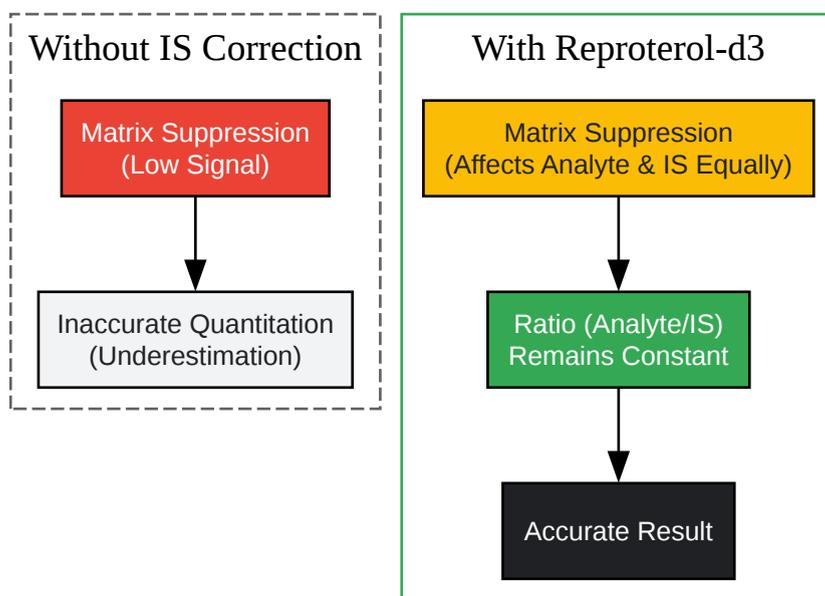
) from 0.1 to 100 ng/mL.

- LLOQ (Lower Limit of Quantitation): Typically 0.1 ng/mL, defined as the lowest concentration with Signal-to-Noise (S/N) > 10 and precision < 20% CV.

Matrix Effect Assessment (The "Trust" Factor)

To validate the efficiency of Reoproterol-d3, calculate the Matrix Factor (MF):

Ideally, MF should be close to 1.0. However, if suppression occurs ($MF < 1.0$), the IS-Normalized Matrix Factor must be ~ 1.0 . This proves that Reoproterol-d3 compensates for the suppression.



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Caption: Figure 2. Mechanism of error correction using Stable Isotope Labeled Internal Standards.

References

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similar to Reproterol).

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Sources

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